4-Iodo-2-[(4-isopropylanilino)methyl]-6-methoxybenzenol
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Overview
Description
4-Iodo-2-[(4-isopropylanilino)methyl]-6-methoxybenzenol is a complex organic compound characterized by its unique molecular structure, which includes an iodine atom, an isopropyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-[(4-isopropylanilino)methyl]-6-methoxybenzenol typically involves multiple steps, starting with the iodination of the corresponding aniline derivative. The reaction conditions often require the use of iodine sources, such as iodine monochloride (ICl) or iodine in the presence of a catalyst
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2-[(4-isopropylanilino)methyl]-6-methoxybenzenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions to replace functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its iodine atom makes it a useful reagent in cross-coupling reactions, which are essential in the construction of biologically active compounds.
Biology: In biological research, 4-Iodo-2-[(4-isopropylanilino)methyl]-6-methoxybenzenol can be employed as a probe to study biological processes. Its unique structure allows it to interact with specific biomolecules, providing insights into their function and behavior.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design and synthesis.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism by which 4-Iodo-2-[(4-isopropylanilino)methyl]-6-methoxybenzenol exerts its effects depends on its molecular targets and pathways involved. The iodine atom can act as a halogen bond donor, interacting with specific receptors or enzymes. The isopropyl and methoxy groups can influence the compound's solubility and binding affinity, affecting its biological activity.
Comparison with Similar Compounds
4-Iodoaniline
4-Iodoanisole
4-Iodo-2,6-diisopropylaniline
Uniqueness: 4-Iodo-2-[(4-isopropylanilino)methyl]-6-methoxybenzenol stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to its similar compounds
Properties
IUPAC Name |
4-iodo-2-methoxy-6-[(4-propan-2-ylanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20INO2/c1-11(2)12-4-6-15(7-5-12)19-10-13-8-14(18)9-16(21-3)17(13)20/h4-9,11,19-20H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFHTYYDJYEZBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCC2=C(C(=CC(=C2)I)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
763132-47-4 |
Source
|
Record name | 4-IODO-2-((4-ISOPROPYLANILINO)METHYL)-6-METHOXYPHENOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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